4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride
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Overview
Description
The compound you mentioned seems to contain a tetrazole ring, a phenyl group, a thiazol-2-amine group, and a benzyl group . Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are used in various fields such as pharmaceuticals, agrochemicals, and explosives .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like IR, 1H NMR, 13C NMR, and HR-MS . Unfortunately, without specific data for your compound, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving tetrazoles are quite diverse. They can undergo reactions like nucleophilic substitution, cycloaddition, and others . The specific reactions for your compound would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as density, boiling point, vapor pressure, and others can be determined experimentally .Scientific Research Applications
Molecular Structure and Complex Formation
Compounds similar to "4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride" have been studied for their unique molecular structures and their ability to form complexes with metals. For instance, the study of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine and its complex with HgCl2 provides insights into how such compounds can adopt different conformations and form dimensional structures through hydrogen bonding and metal coordination (Yan-An Li et al., 2012). These findings may be relevant for the development of new materials with specific optical or electronic properties.
Synthesis of Structurally Diverse Libraries
The ability to generate structurally diverse libraries through chemical reactions involving similar compounds is crucial for drug discovery and materials science. The work on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates how starting materials can undergo alkylation and ring closure reactions to produce a wide range of compounds (G. Roman, 2013). This research underscores the potential for "this compound" to serve as a precursor in synthetic chemistry for the creation of novel molecules.
Antimicrobial and Antitumor Applications
Compounds with similar structures have been evaluated for their biological activities, including antimicrobial and antitumor effects. For example, novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties have shown promising antimicrobial activities (M. Idrees et al., 2019). Additionally, amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been preclinically evaluated for their selective and potent antitumor properties (T. Bradshaw et al., 2002). These studies suggest potential applications of "this compound" in developing new antimicrobial agents or cancer therapies.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S.ClH/c1-2-5-13(6-3-1)10-18-17-20-16(11-24-17)14-7-4-8-15(9-14)23-12-19-21-22-23;/h1-9,11-12H,10H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZQRCLTFWUGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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